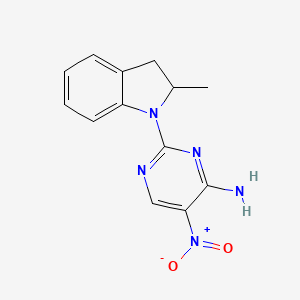

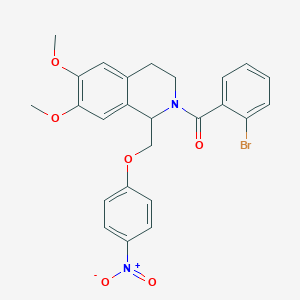

2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indolin-2-one derivatives, which are structurally similar to the compound you mentioned, have been synthesized and studied for their bioactive properties . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety were synthesized .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by techniques such as 1H and 13C NMR, IR, and MS .Aplicaciones Científicas De Investigación

Electrochemical Behavior and Reduction Mechanism

The electrochemical behavior and reduction mechanisms of compounds structurally related to 2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine have been studied, highlighting their potential in electrochemical applications. For instance, the polarogram of 1-nitroso 2-methylindoline in acidic media shows a 4-electron cathodic wave, indicating its electrochemical reducibility to 1-amino 2-methylindoline under certain conditions. This reduction process is complex and can result in the formation of secondary amines, providing insights into the electrochemical properties of nitroso and nitropyrimidin compounds (Jacob, Moinet, & Tallec, 1982).

Structural and Molecular Interactions

Research on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, elucidates their structural and supramolecular properties. These compounds exhibit polarized molecular-electronic structures that encourage extensive charge-assisted hydrogen bonding, showcasing the interplay between molecular structure and intermolecular interactions. Such studies are fundamental in understanding the chemical behavior and potential applications of nitropyrimidin derivatives in materials science (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).

Synthetic Utility and Chemical Transformations

The synthetic utility of nitropyrimidin compounds, including this compound, is highlighted by their reactivity towards various chemical transformations. For example, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with primary amines effectively produces nitroenamines, demonstrating the potential of nitropyrimidin derivatives as precursors for the synthesis of functionally diverse organic molecules. Such reactivity opens avenues for the development of novel synthetic methods and the production of valuable intermediates for pharmaceutical and agrochemical applications (Nishiwaki, Mizukawa, Terai, Tohda, & Ariga, 2000).

Environmental Applications

The complexation and adsorption behavior of compounds related to this compound towards metal ions highlight their potential environmental applications. For instance, the synthesis and characterization of a pyrimidine-polyamine conjugate and its anchoring to activated carbon demonstrate its efficacy as a molecular receptor for metal ions in aqueous solutions. This suggests the use of nitropyrimidin derivatives in the development of novel adsorbents for water purification and metal ion recovery processes (Garcia-Martin et al., 2005).

Mecanismo De Acción

Direcciones Futuras

Research on similar compounds continues to be a promising area, particularly in the development of new anticancer agents . Further optimization of these compounds could lead to more active analogs and a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .

Propiedades

IUPAC Name |

2-(2-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-8-6-9-4-2-3-5-10(9)17(8)13-15-7-11(18(19)20)12(14)16-13/h2-5,7-8H,6H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFUDWOTDFDOEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C3=NC=C(C(=N3)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2811426.png)

![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811429.png)

![3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2811432.png)

![N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811433.png)

![N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2811436.png)

![N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2811440.png)

![4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2811441.png)

![1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B2811448.png)